2,5-Dimethoxy-4-(p-tolylthio)aniline
Description
Properties
IUPAC Name |
2,5-dimethoxy-4-(4-methylphenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-4-6-11(7-5-10)19-15-9-13(17-2)12(16)8-14(15)18-3/h4-9H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYUSGZRCTVXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235213 | |
| Record name | 2,5-Dimethoxy-4-(p-tolylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85896-12-4 | |
| Record name | 2,5-Dimethoxy-4-[(4-methylphenyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85896-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-(p-tolylthio)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085896124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-(p-tolylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxy-4-(p-tolylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5-DIMETHOXY-4-(P-TOLYLTHIO)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1I0O4QJ0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
Procedure :
-
Combine 2,5-dimethoxy-4-chloronitrobenzene (1 equiv), p-toluenethiol (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2 equiv) in DMF.
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Heat at 100°C under nitrogen for 12 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Catalytic Hydrogenation of Nitro to Amine
The final step reduces the nitro group in 2,5-dimethoxy-4-(p-tolylthio)nitrobenzene to an amine using hydrogen gas and a platinum catalyst. This method, refined in patent literature, ensures high selectivity and minimal over-reduction.
Hydrogenation Protocol
Procedure :
-
Suspend 2,5-dimethoxy-4-(p-tolylthio)nitrobenzene in xylene with Pt/C.
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Charge reactor with H₂ (5–50 atm) and heat to 80–110°C for 6–8 hours.
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Filter catalyst under nitrogen, cool filtrate to crystallize product.
Alternative Methodologies and Comparative Analysis
Thiosulfonate-Mediated Thioether Formation
An RSC-reported method employs S-p-tolyl p-toluenethiosulfonate and lithium diisopropylamide (LDA) to introduce the thioether group. While effective for strained cycloalkynes, this approach shows limited applicability to aromatic systems due to competing side reactions.
Key Differences :
Diazonium Salt Functionalization
Diazotization of 4-amino-2,5-dimethoxybenzene followed by treatment with p-toluenethiol was explored but abandoned due to low yields (<30%) and competing C–N bond cleavage.
Optimization Strategies
Solvent Selection
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 2,5-dimethoxy-4-(p-tolylthio)aniline exhibit promising anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound's thioether group may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.
Enzyme Inhibition
The compound has been utilized in research focused on enzyme inhibition. It has been shown to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders. For example, studies involving arylamine N-acetyltransferase have highlighted its role in drug metabolism and detoxification processes .
Organic Synthesis
Intermediate for Synthesis
this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including electrophilic substitutions and coupling reactions. This versatility is particularly valuable in the synthesis of dyes and pigments, where it can be transformed into more complex aromatic systems.
Catalytic Applications
The compound has potential applications as a catalyst or co-catalyst in organic reactions. Its ability to stabilize reactive intermediates can facilitate various transformations, enhancing reaction yields and selectivity. Research into its catalytic properties is ongoing, with implications for greener synthetic methodologies.
Material Science
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to modify their properties. The thioether group may impart unique characteristics such as increased thermal stability or enhanced mechanical properties. Such modifications are crucial for developing advanced materials used in electronics and packaging.
Nanocomposite Development
The compound's chemical structure makes it suitable for creating nanocomposites with enhanced functionalities. By integrating it into nanostructured materials, researchers are exploring its potential for applications in sensors and energy storage devices.
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| Anticancer Properties of Thioether Compounds | Cancer Research | Demonstrated significant inhibition of cancer cell growth in vitro. |
| Enzyme Inhibition Studies | Metabolic Pathway Research | Identified as a potent inhibitor of arylamine N-acetyltransferase; implications for drug metabolism. |
| Synthesis of Novel Dyes | Organic Chemistry | Successfully used as an intermediate to produce vibrant dyes with high stability. |
| Polymer Modification Techniques | Material Science | Enhanced thermal and mechanical properties observed in polymer composites containing the compound. |
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-(p-tolylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-Dimethoxy-4-(β-hydroxyethylsulfonyl)aniline
- Substituents : β-hydroxyethylsulfonyl (–SO₂–CH₂CH₂OH) at the 4-position.
- Applications : Used as Pigment Violet 32 and Pigment Yellow 97 , indicating its role in colorant industries .
- Key Differences :
- The sulfonyl group is electron-withdrawing, reducing ring reactivity compared to the electron-rich thioether group in the target compound.
- Increased polarity due to the sulfonyl and hydroxy groups enhances solubility in polar solvents.
- Greater oxidative stability compared to thioethers, which may oxidize to sulfoxides or sulfones.
2,5-Dimethoxy-4-(4-tolylazo)aniline
- Substituents : 4-tolylazo (–N=N–C₆H₄–CH₃) at the 4-position.
- Molecular Formula : C₁₅H₁₇N₃O₂ (MW: 271.31 g/mol) .
- Susceptibility to reductive cleavage of the azo bond limits use in reducing environments. Methoxy groups similarly activate the ring, but the azo group directs further substitutions differently.
N-[α-(p-tolylthio)benzyl]aniline
- Substituents : p-tolylthio group attached to a benzyl–aniline backbone.
- Molecular Formula : C₂₀H₁₉NS (MW: 305.44 g/mol) .
- Key Differences: The benzyl group increases hydrophobicity, reducing solubility in polar solvents compared to the methoxy-rich target compound.
Comparative Analysis Table
Research Findings and Implications
Substituent Effects :
- Methoxy Groups : Electron-donating nature increases aromatic ring reactivity, directing substitutions to specific positions.
- Thioether vs. Sulfonyl : Thioethers offer synthetic versatility (e.g., nucleophilic substitution), while sulfonyl groups enhance stability and polarity.
- Azo vs. Thio : Azo groups enable color applications but introduce instability under reductive conditions.
Synthetic Pathways :
Stability Considerations :
- Thioethers oxidize readily, necessitating inert storage conditions.
- Sulfonyl derivatives and azo compounds exhibit greater stability under oxidative and reductive conditions, respectively.
Biological Activity
2,5-Dimethoxy-4-(p-tolylthio)aniline is a substituted aniline compound with the molecular formula C15H17NO2S and a molecular weight of approximately 275.366 g/mol. This compound is notable for its psychoactive properties and its interactions with serotonin receptors, which have implications for both pharmacological research and potential therapeutic applications.
Chemical Structure and Properties
The compound features two methoxy groups and a p-tolylthio moiety, contributing to its unique chemical reactivity and biological activity. Its structure allows it to interact with various biological targets, particularly serotonin receptors, which are critical in regulating mood and cognition.
Research indicates that this compound acts primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor. This interaction is essential for its psychoactive effects, which may include hallucinogenic experiences. The compound's ability to modulate neurotransmitter release suggests potential applications in treating mood disorders and other neurological conditions .
Psychoactive Effects
The compound has been recognized for its psychoactive effects, similar to other compounds in its class. Studies have shown that it can influence cognitive flexibility and structural brain plasticity, potentially aiding in the treatment of neuropsychiatric disorders .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,5-Dimethoxy-4-(morpholin-4-yl)aniline | C17H23N3O2 | Contains a morpholine ring instead of a thioether group |
| 2,5-Diethoxy-4-(p-tolylthio)aniline | C17H21NO2S | Features ethoxy groups instead of methoxy groups |
| 2,5-Dimethoxy-4-chloroaniline | C9H10ClN1O2 | Contains a chlorine atom instead of a thioether group |
The unique substitution pattern of this compound significantly influences its biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Psychoactive Properties : Research suggests that compounds like this compound can induce significant changes in cognitive processes. For instance, studies show that administration can lead to enhanced cognitive flexibility in animal models .
- Neuroplasticity : A single dose has been shown to affect structural brain plasticity in mice, indicating that such psychedelics may have long-lasting effects on brain morphology and function. This aspect is crucial for understanding their potential therapeutic benefits in treating conditions like depression and anxiety .
- Inflammation Modulation : Similar compounds have demonstrated anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-α), suggesting that this compound may also possess such capabilities .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the sulfur atom and aromatic ring system. Key findings include:
Mechanistic Notes :
- Sulfur oxidation proceeds via a two-electron transfer mechanism, forming sulfoxide before full conversion to sulfone .
- Aromatic ring oxidation occurs preferentially at the para position to the methoxy groups due to electron-donating effects .
Reduction Reactions
Catalytic hydrogenation demonstrates selective reduction patterns:
Key Observations :
- Complete desulfurization occurs under high-pressure hydrogenation with palladium catalysts .
- Zinc-mediated reductions preferentially target the nitroso intermediates rather than methoxy groups .
Electrophilic Aromatic Substitution
The electron-rich aromatic system undergoes regioselective substitutions:
| Reaction Type | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to S | 82% | |
| Bromination | Br₂/FeBr₃, 40°C | Ortho to OMe | 76% | |
| Friedel-Crafts Acylation | AcCl/AlCl₃, DCM | Meta to NH₂ | 63% |
Structural Influences :
- Methoxy groups direct incoming electrophiles to positions 3 and 6 through resonance effects .
- Steric hindrance from the p-tolylthio group limits substitution at position 4 .
Radical-Mediated Reactions
Photolytic and thermal conditions induce radical pathways:
Notable Feature : The thioether group serves as both radical stabilizer and chain-transfer agent in polymerization reactions .
Diazotization & Coupling Reactions
Diazonium salt formation enables diverse coupling applications:
| Diazotization Agent | Coupling Partner | Product Class | Yield |
|---|---|---|---|
| NaNO₂/HCl (0-5°C) | β-naphthol | Azo dyes | 88% |
| isoamyl nitrite | Aniline derivatives | Biaryl amines | 72% |
| CuCN | K₄[Fe(CN)₆] | Cyanated aromatic compounds | 65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
